

# 2-(1-hydroxypentyl)benzoic acid physical and chemical properties

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## Compound of Interest

Compound Name: 2-(1-hydroxypentyl)benzoic Acid

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## An In-depth Technical Guide on 2-(1-hydroxypentyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(1-hydroxypentyl)benzoic acid**, a key metabolite of the neuroprotective agent 3-n-butylphthalide (NBP). This document details the available data on its molecular structure, physicochemical characteristics, and spectral properties. Furthermore, it outlines experimental protocols for its synthesis and purification and explores its biological significance, particularly its role as a prodrug in the context of ischemic stroke treatment. The guide also presents key signaling pathways associated with the therapeutic effects of its parent compound, NBP, offering insights into the mechanism of action.

### Introduction

**2-(1-hydroxypentyl)benzoic acid**, also known as a primary metabolite of 3-n-butylphthalide (NBP), is a molecule of significant interest in the field of neuropharmacology. NBP, a compound isolated from the seeds of *Apium graveolens* (celery), is an approved treatment for ischemic stroke in China. Understanding the properties of its metabolites is crucial for elucidating its pharmacokinetic and pharmacodynamic profile. **2-(1-hydroxypentyl)benzoic acid** is the ring-

opened hydrolysis product of NBP and is considered a prodrug that converts back to the active lactone form, NBP, in the body. This guide aims to consolidate the current knowledge on **2-(1-hydroxypentyl)benzoic acid** to support further research and development in this area.

## Physical and Chemical Properties

A summary of the known physical and chemical properties of **2-(1-hydroxypentyl)benzoic acid** is presented below. It is important to note that while some data is available from computational models, experimental data for certain properties remains limited.

Table 1: Physical and Chemical Properties of **2-(1-hydroxypentyl)benzoic acid**

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>3</sub>	--INVALID-LINK--[1]
Molecular Weight	208.25 g/mol	--INVALID-LINK--[1]
CAS Number	380905-48-6	--INVALID-LINK--[1][2]
Appearance	White to off-white solid (predicted)	General knowledge of similar compounds
Melting Point	Not experimentally determined. Estimated to be in the range of 110-130 °C.	Based on structurally similar compounds like benzoic acid (122 °C)[3]
Boiling Point	Not experimentally determined.	-
Solubility	Predicted to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and DMSO.	Based on the solubility of benzoic acid and the presence of a hydroxyl and a pentyl group.[4][5]
pKa	Not experimentally determined. Estimated to be around 4.2.	Based on the pKa of benzoic acid.[6]
XLogP3	2.4	--INVALID-LINK--[1]

## Spectral Data

Detailed experimental spectral data for **2-(1-hydroxypentyl)benzoic acid** is not readily available in the public domain. The following sections provide predicted spectral characteristics based on the analysis of its functional groups and data from analogous compounds.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Predicted chemical shifts for the key protons and carbons of **2-(1-hydroxypentyl)benzoic acid** are outlined below. These are estimations and actual experimental values may vary.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts

<sup>1</sup> H NMR	Predicted Chemical Shift (ppm)	<sup>13</sup> C NMR	Predicted Chemical Shift (ppm)
Aromatic protons	7.2 - 8.1	Carboxylic acid carbon	~170
Methine proton (-CHOH)	~4.8	Aromatic carbons	125 - 140
Methylene protons (-CH <sub>2</sub> )	1.2 - 1.8	Methine carbon (-CHOH)	~75
Terminal methyl proton (-CH <sub>3</sub> )	~0.9	Methylene carbons (-CH <sub>2</sub> )	22 - 40
Carboxylic acid proton	> 10 (broad)	Terminal methyl carbon (-CH <sub>3</sub> )	~14
Hydroxyl proton	Variable (broad)		

## Infrared (IR) Spectroscopy

The IR spectrum of **2-(1-hydroxypentyl)benzoic acid** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )
O-H stretch (carboxylic acid)	3300 - 2500 (broad)[7]
O-H stretch (alcohol)	3500 - 3200 (broad)
C-H stretch (aromatic)	3100 - 3000
C-H stretch (aliphatic)	3000 - 2850
C=O stretch (carboxylic acid)	1710 - 1680[7]
C=C stretch (aromatic)	1600 - 1450
C-O stretch (alcohol and carboxylic acid)	1320 - 1210[7]

## Mass Spectrometry (MS)

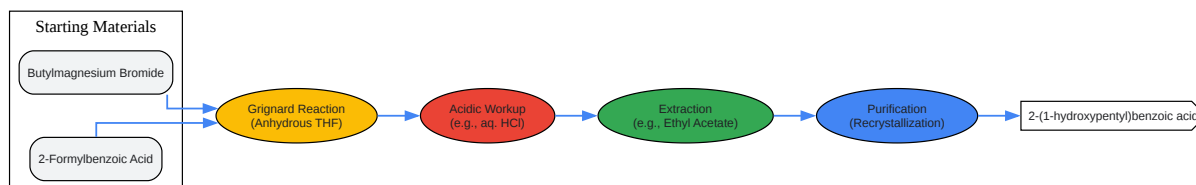
The electron ionization mass spectrum of **2-(1-hydroxypentyl)benzoic acid** is expected to show a molecular ion peak [M]<sup>+</sup> at m/z 208. Key fragmentation patterns would likely involve the loss of water (m/z 190), the pentyl group (m/z 137), and the carboxyl group (m/z 163). The mass spectrum of the structurally similar pentyl ester of salicylic acid shows a molecular ion at m/z 208.[8]

## Experimental Protocols

### Synthesis of 2-(1-hydroxypentyl)benzoic acid

A plausible synthetic route for **2-(1-hydroxypentyl)benzoic acid** involves the Grignard reaction between 2-formylbenzoic acid and butylmagnesium bromide.

Workflow for the Synthesis of **2-(1-hydroxypentyl)benzoic acid**



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Caption: Synthetic workflow for **2-(1-hydroxypentyl)benzoic acid**.

#### Detailed Protocol:

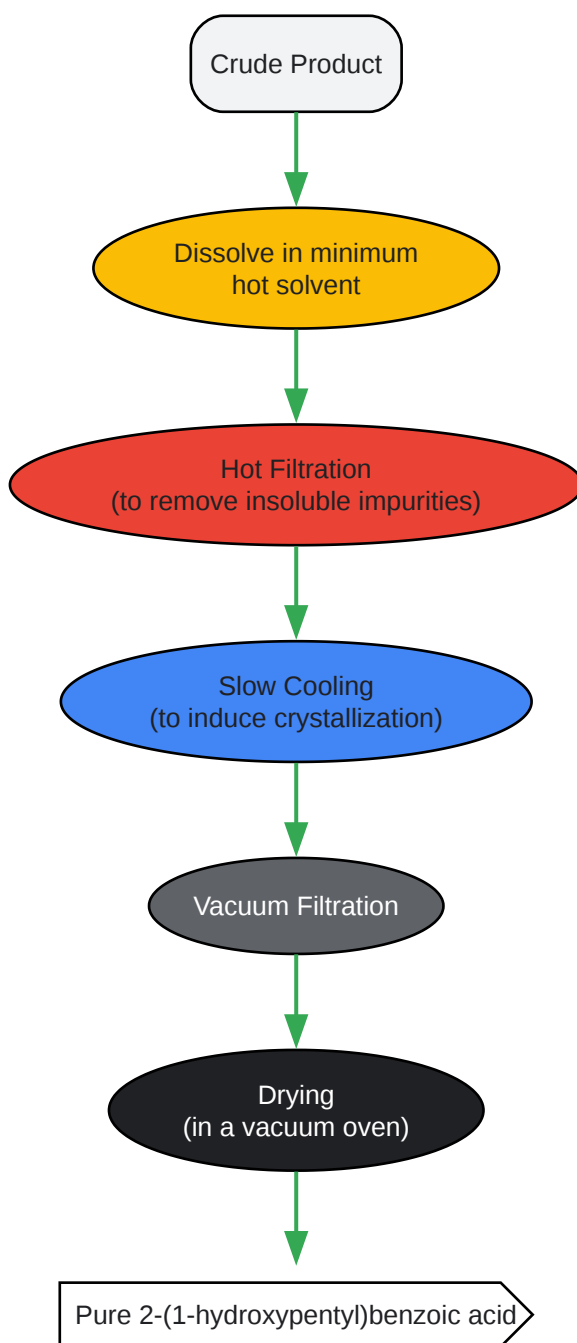
- **Preparation of Grignard Reagent:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromobutane in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with stirring. The reaction is initiated, which is evident by heat evolution and the disappearance of the magnesium. The resulting solution is butylmagnesium bromide.
- **Grignard Reaction:** Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 2-formylbenzoic acid in anhydrous THF and add it dropwise to the Grignard reagent with continuous stirring.[9] The reaction mixture is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
- **Work-up:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.
- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

## Purification by Recrystallization

The crude **2-(1-hydroxypentyl)benzoic acid** can be purified by recrystallization.

Workflow for Purification by Recrystallization



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Caption: General workflow for the purification of an organic acid by recrystallization.

Detailed Protocol:

- **Solvent Selection:** Determine a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the compound when hot but not at room temperature.[10] A mixture of a polar and a non-polar solvent, such as ethanol/water or ethyl acetate/hexane, is often effective.
- **Dissolution:** Dissolve the crude product in a minimum amount of the hot solvent.
- **Decolorization (Optional):** If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
- **Hot Filtration:** If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.[11]
- **Crystallization:** Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.[12]
- **Washing:** Wash the crystals with a small amount of the cold recrystallization solvent.
- **Drying:** Dry the purified crystals under vacuum.

## Biological Significance and Signaling Pathways

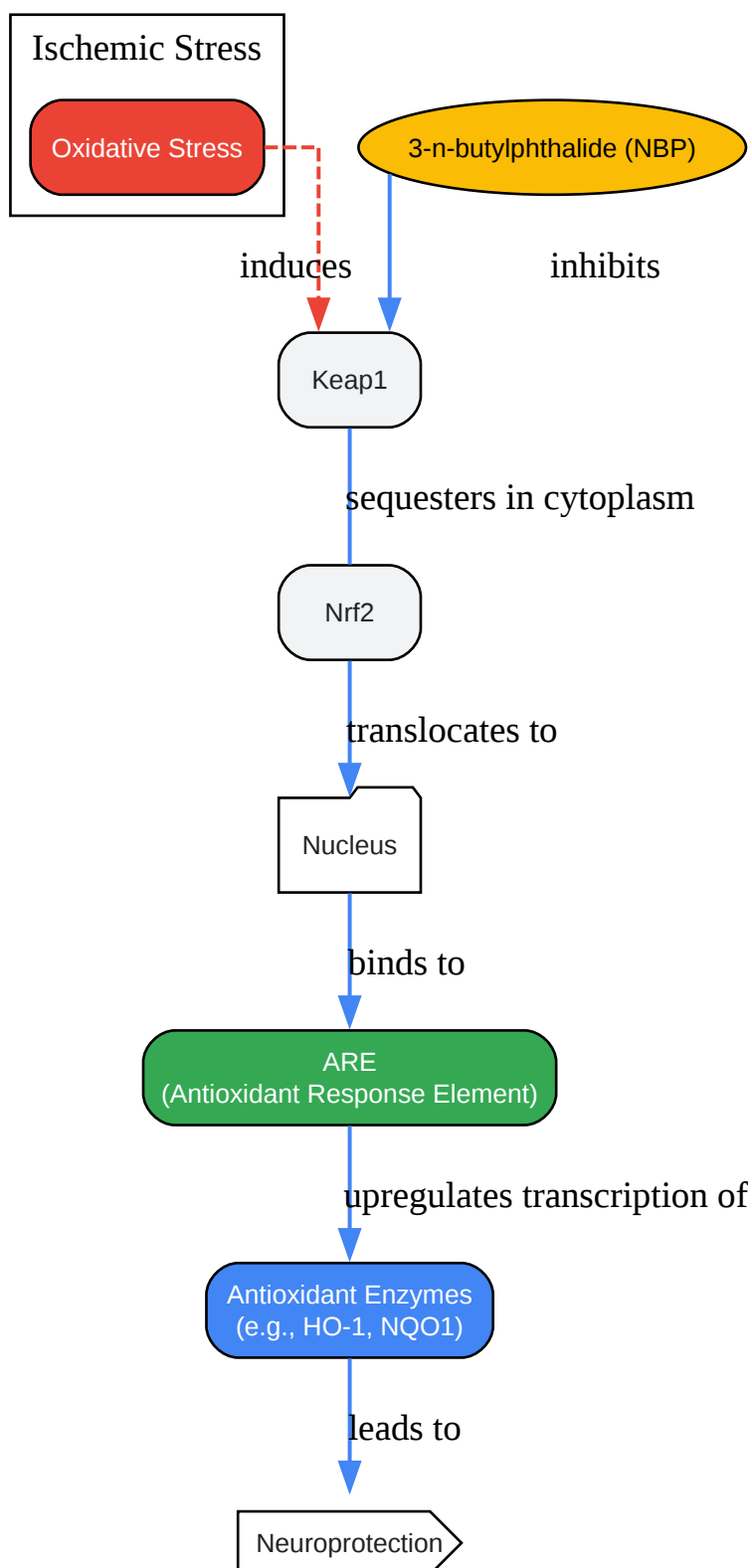
**2-(1-hydroxypentyl)benzoic acid** is primarily of interest due to its relationship with 3-n-butylphthalide (NBP). It is understood to be a prodrug of NBP, meaning it is converted into the active NBP molecule in the body. The neuroprotective effects observed are therefore attributed to NBP.[13] The following signaling pathways are associated with the therapeutic action of NBP in ischemic stroke.

### Nrf2/ARE Signaling Pathway

NBP has been shown to exert neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[\[14\]](#)[\[15\]](#)

Nrf2/ARE Signaling Pathway Activated by NBP





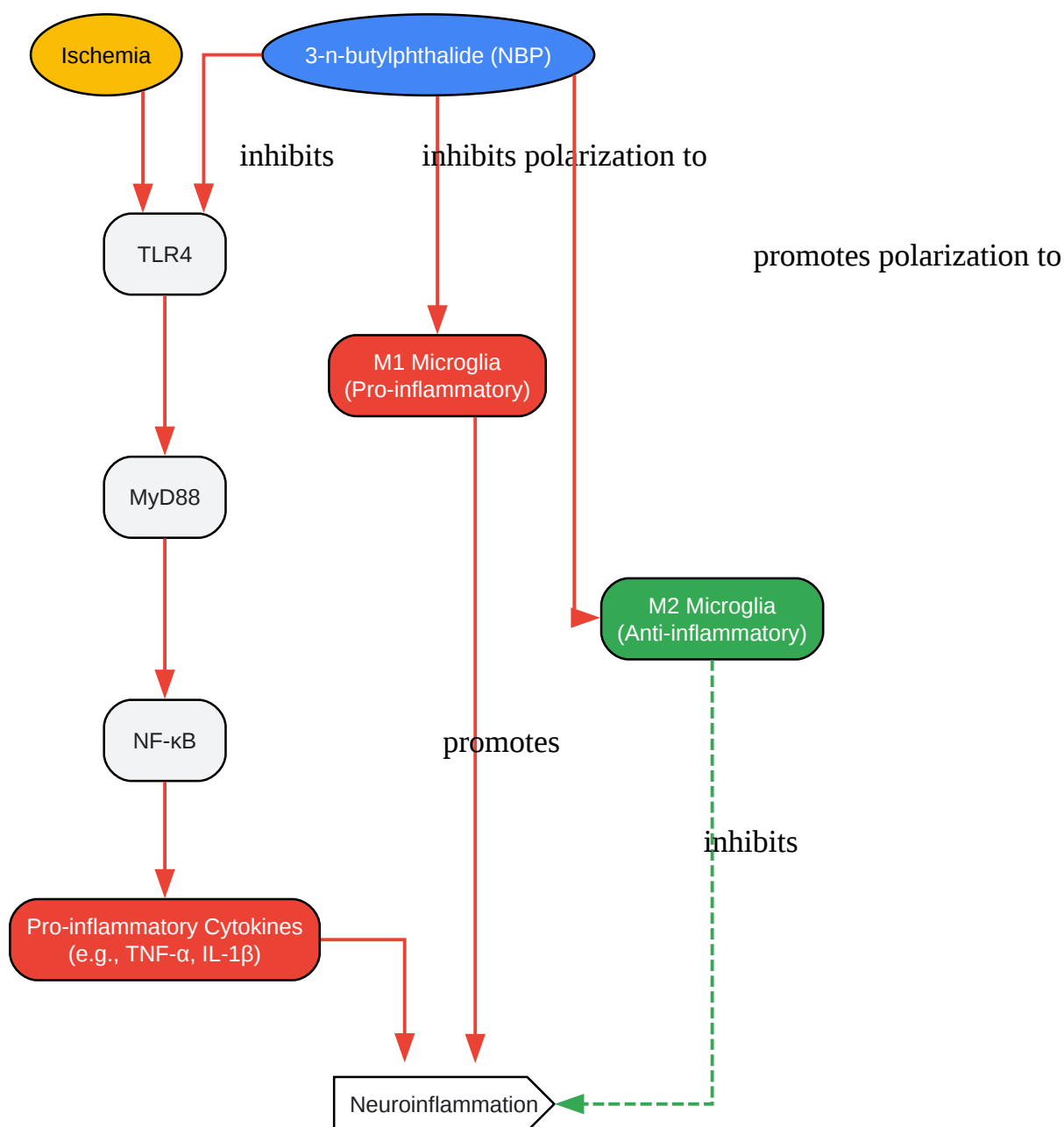
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Caption: NBP activates the Nrf2/ARE pathway, leading to neuroprotection.

## Anti-Inflammatory Pathways

NBP has also been shown to modulate inflammatory responses in the brain following ischemic injury. This includes the inhibition of the TLR4/MyD88/NF- $\kappa$ B signaling pathway and influencing microglial polarization.[16][17]

### Anti-Inflammatory Action of NBP



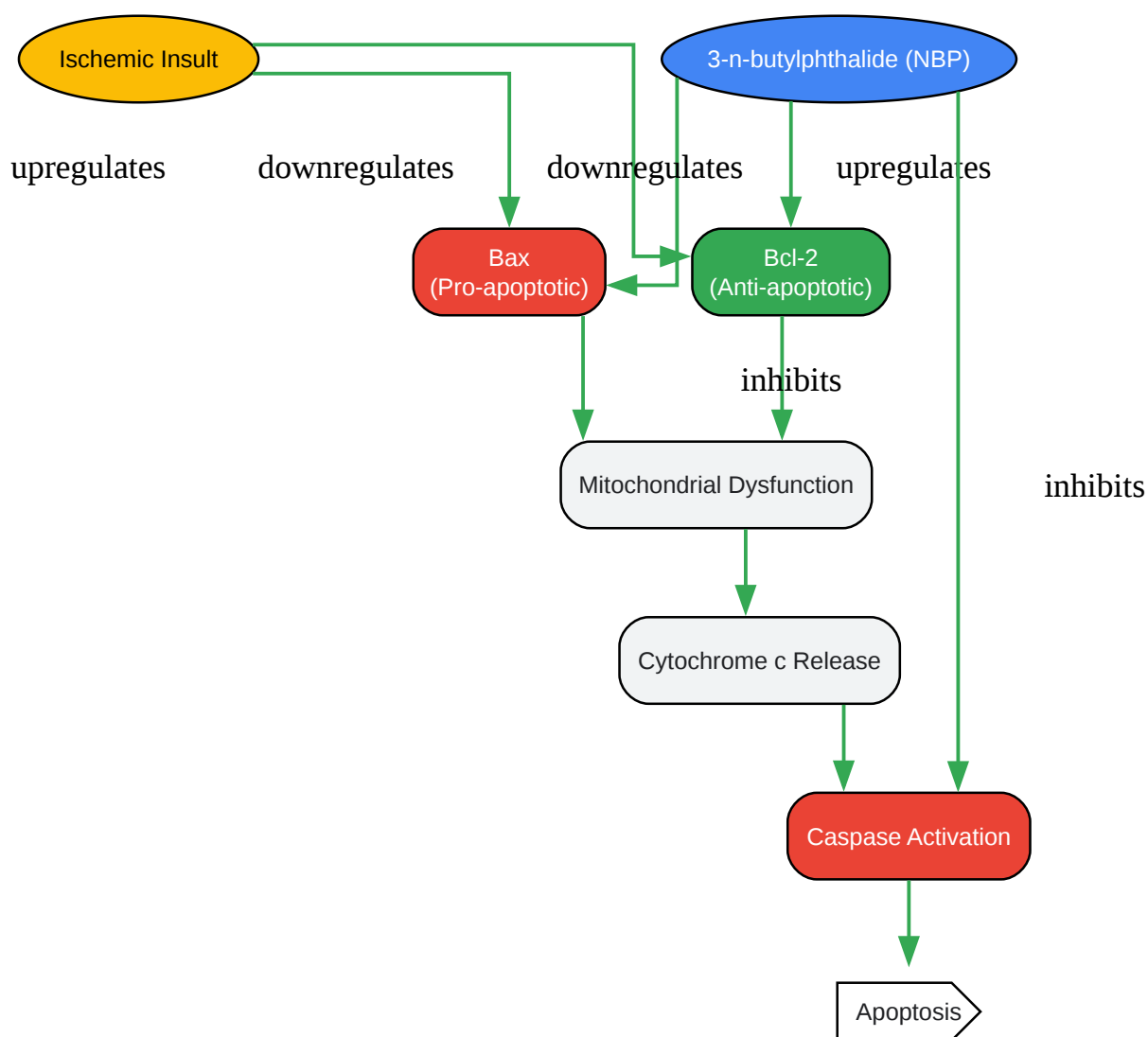
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Caption: NBP mitigates neuroinflammation via multiple pathways.

## Anti-Apoptotic Pathways

NBP has demonstrated anti-apoptotic effects, which contribute to its neuroprotective properties. This involves the modulation of the Bcl-2 family of proteins and the inhibition of caspase activity.[13]

### Anti-Apoptotic Mechanism of NBP



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Caption: NBP protects against apoptosis by modulating key regulatory proteins.

## Conclusion

**2-(1-hydroxypentyl)benzoic acid** is a molecule of considerable scientific interest, primarily due to its role as a metabolite and prodrug of the neuroprotective agent 3-n-butylphthalide. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a comprehensive summary of the current knowledge, including predicted properties and detailed experimental protocols for its synthesis and purification. The exploration of the signaling pathways associated with its active form, NBP, offers valuable insights into its potential therapeutic mechanisms. Further experimental characterization of **2-(1-hydroxypentyl)benzoic acid** is warranted to fully understand its contribution to the overall pharmacological profile of NBP and to support the development of new therapeutic strategies for ischemic stroke.

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